molecular formula C13H17N B14739941 2-Methyl-5-(3-methylcyclohex-3-en-1-yl)pyridine CAS No. 1134-38-9

2-Methyl-5-(3-methylcyclohex-3-en-1-yl)pyridine

Katalognummer: B14739941
CAS-Nummer: 1134-38-9
Molekulargewicht: 187.28 g/mol
InChI-Schlüssel: WPMGDPCSPDBTGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-(3-methylcyclohex-3-en-1-yl)pyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a 2-methyl group and a 3-methylcyclohex-3-en-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-methylcyclohex-3-en-1-yl)pyridine typically involves the alkylation of a pyridine derivative with a suitable cyclohexene precursor. One common method involves the reaction of 2-methylpyridine with 3-methylcyclohex-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-(3-methylcyclohex-3-en-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-(3-methylcyclohex-3-en-1-yl)pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyl-5-(3-methylcyclohex-3-en-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-5-(3-methylcyclohex-3-en-1-yl)pyridine is unique due to its combination of a pyridine ring with a substituted cyclohexene group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

1134-38-9

Molekularformel

C13H17N

Molekulargewicht

187.28 g/mol

IUPAC-Name

2-methyl-5-(3-methylcyclohex-3-en-1-yl)pyridine

InChI

InChI=1S/C13H17N/c1-10-4-3-5-12(8-10)13-7-6-11(2)14-9-13/h4,6-7,9,12H,3,5,8H2,1-2H3

InChI-Schlüssel

WPMGDPCSPDBTGE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCCC(C1)C2=CN=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.